molecular formula C15H15BrN4O B6501281 N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396881-67-6

N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No. B6501281
CAS RN: 1396881-67-6
M. Wt: 347.21 g/mol
InChI Key: CEPJECASEVJIKI-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, or NBP-PC for short, is an organic compound with a wide range of applications in both scientific research and industry. It is a versatile molecule that can be used in both aqueous and organic solvents, and is highly soluble in water. NBP-PC is used in a variety of research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds.

Scientific Research Applications

NBP-PC is used in a variety of scientific research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, NBP-PC has been used as a drug delivery system, as it can be used to transport various drugs across cell membranes. Finally, it has been used as a building block for a range of other compounds, including a variety of heterocyclic compounds, such as quinolines, pyridines, and triazoles.

Mechanism of Action

NBP-PC acts as an inhibitor of a variety of enzymes, including COX-2 and AChE. It binds to the active sites of these enzymes, blocking the enzyme’s ability to catalyze reactions. This inhibition of enzyme activity results in a decrease in the production of inflammatory mediators and the breakdown of the neurotransmitter acetylcholine, respectively.
Biochemical and Physiological Effects
NBP-PC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as to reduce the production of inflammatory mediators in vitro. Additionally, it has been shown to reduce the breakdown of the neurotransmitter acetylcholine, which can have a variety of effects on the nervous system, including improved memory and learning.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NBP-PC in laboratory experiments is its versatility. It is highly soluble in both aqueous and organic solvents, making it suitable for a variety of experiments. Additionally, it is relatively easy to synthesize and can be used as a building block for a range of other compounds. However, there are some limitations to using NBP-PC in laboratory experiments, as it is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving NBP-PC. It could be used to develop new enzyme inhibitors, as well as new drug delivery systems. Additionally, it could be used to develop new compounds for use in medicinal chemistry, such as for the treatment of various diseases. Additionally, it could be used as a building block for a range of other compounds, such as heterocyclic compounds, such as quinolines, pyridines, and triazoles. Finally, it could be used to develop new methods for synthesizing compounds, as well as new methods for purifying compounds.

Synthesis Methods

NBP-PC is synthesized through a multi-step process. The first step involves the reaction of 2-bromophenylboronic acid with pyrrolidin-1-ylpyridazine-3-carboxylic acid in the presence of a base, typically potassium carbonate, in an aqueous solution. This reaction produces a compound known as an amide, which is then reacted with sodium bromide in an aqueous solution to produce NBP-PC.

properties

IUPAC Name

N-(2-bromophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)17-15(21)13-7-8-14(19-18-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPJECASEVJIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

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